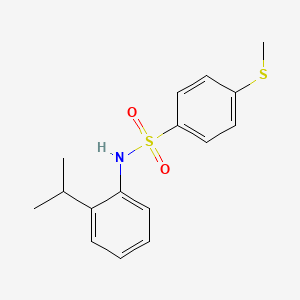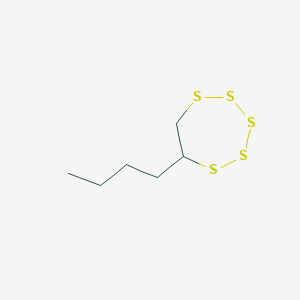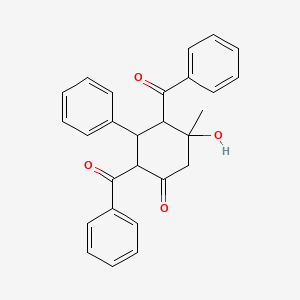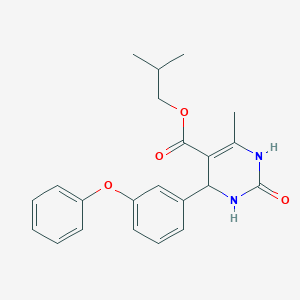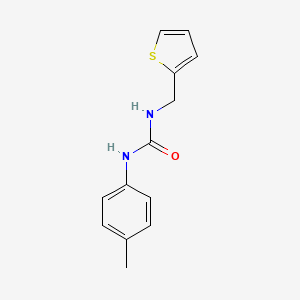
N-(4-methylphenyl)-N'-(2-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-(2-thienylmethyl)urea, also known as MTU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.38 g/mol.
Mécanisme D'action
The exact mechanism of action of N-(4-methylphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling. Additionally, this compound has been shown to activate the p53 pathway, which is involved in apoptosis and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the modulation of gene expression. This compound has also been shown to have herbicidal activity by inhibiting the activity of acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound also has some limitations, including its low water solubility, which can make it difficult to use in aqueous-based experiments, and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on N-(4-methylphenyl)-N'-(2-thienylmethyl)urea, including the development of novel synthetic methods for this compound and its derivatives, the elucidation of its exact mechanism of action, the investigation of its potential applications in other fields, such as infectious diseases and metabolic disorders, and the optimization of its herbicidal activity for use in agriculture. Additionally, the development of this compound-based drug delivery systems and the evaluation of its safety and efficacy in preclinical and clinical studies are also potential future directions for research on this compound.
In conclusion, this compound is a chemical compound that has significant potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and to develop novel applications for this promising compound.
Méthodes De Synthèse
N-(4-methylphenyl)-N'-(2-thienylmethyl)urea can be synthesized through a multi-step process starting from 4-methylbenzoyl chloride and 2-thienylmethanol. The first step involves the reaction of 4-methylbenzoyl chloride with potassium carbonate in dimethylformamide (DMF) to form 4-methylbenzoic acid. The second step involves the reaction of 4-methylbenzoic acid with thionyl chloride in dichloromethane (DCM) to form 4-methylbenzoyl chloride. The third step involves the reaction of 4-methylbenzoyl chloride with 2-thienylmethanol in the presence of triethylamine (TEA) in DCM to form this compound.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In agriculture, this compound has been shown to have herbicidal activity against various weed species.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-4-6-11(7-5-10)15-13(16)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGFNUVBGXJWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[3-(2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5003156.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)
![4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5003175.png)
![4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5003183.png)
![3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5003184.png)
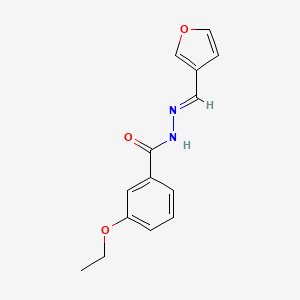
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003203.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5003212.png)
![5-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5003219.png)
![11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5003223.png)
